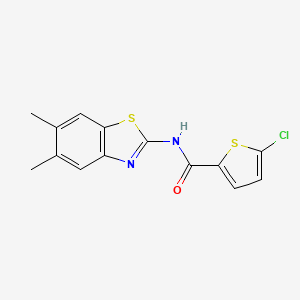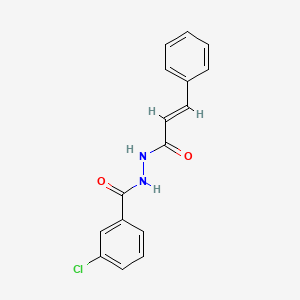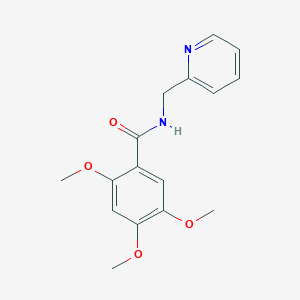![molecular formula C11H12N2O3S B5711449 1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)
1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, also known as MSIMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of several protein kinases, including ERK1/2, JNK, and p38 MAPK, which are involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate immune responses. In vivo studies have shown that this compound can reduce the severity of symptoms in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole is its versatility. It can be used in a variety of experimental settings, including cell culture, animal models, and clinical trials. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which can limit its usefulness in certain experiments. Additionally, this compound can interact with other compounds and enzymes in complex ways, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the further investigation of the mechanism of action of this compound, including its interactions with protein kinases and other signaling pathways. Additionally, this compound could be used as a tool to study the role of protein kinases in various physiological and pathological processes. Overall, this compound is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylimidazole in the presence of a base catalyst, followed by purification and isolation of the product. The resulting compound is a white crystalline powder with a melting point of 186-188°C.
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.
In biochemistry, this compound has been used as a tool to study the role of protein kinases in cellular signaling pathways. It has been shown to inhibit the activity of several protein kinases, including ERK1/2, JNK, and p38 MAPK.
In pharmacology, this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been shown to have a high affinity for several receptors, including the adenosine A1 receptor and the histamine H3 receptor.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-9-7-13(8-12-9)17(14,15)11-5-3-10(16-2)4-6-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJCAGFRLRUZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)


![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)
![1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)

![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)
![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)

![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)